molecular formula C14H23BrOSi B2448970 {[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane CAS No. 125320-20-9

{[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane

Cat. No.: B2448970
CAS No.: 125320-20-9
M. Wt: 315.326
InChI Key: IDDZPNNNGHOHDX-UHFFFAOYSA-N
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Description

{[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane (CAS 125320-20-9) is a specialized organosilicon reagent with a molecular formula of C 14 H 23 BrOSi and a molecular weight of 315.32 . This compound serves as a versatile protected benzyl bromide intermediate, essential in complex organic synthesis and pharmaceutical research. The tert-butyldimethylsilyl (TBDMS) group protects the benzylic alcohol moiety in its precursor, allowing the reactive bromomethyl group to be used for strategic carbon-carbon bond formation, typically through nucleophilic substitution or metal-catalyzed cross-coupling reactions . As a key building block, its primary research value lies in constructing complex molecular architectures where a benzene derivative with a protected hydroxymethyl group is required. The TBDMS protecting group is stable under various reaction conditions and can be selectively removed without affecting other sensitive functional groups, offering significant synthetic flexibility . The compound requires careful handling and cold-chain transportation is recommended . It is strictly for research purposes and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(bromomethyl)phenyl]methoxy-tert-butyl-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BrOSi/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h6-9H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDZPNNNGHOHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Silylation of 4-Methylphenol

The initial step involves protecting the phenolic hydroxyl group of 4-methylphenol using tert-butyldimethylsilyl chloride (TBSCl). This reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the electrophilic silicon center in TBSCl. A base such as imidazole or triethylamine is employed to deprotonate the phenol, enhancing nucleophilicity.

Procedure :

  • Reagents : 4-Methylphenol (1.0 equiv), TBSCl (1.1 equiv), imidazole (1.1 equiv).
  • Solvent : Anhydrous dichloromethane.
  • Conditions : Stirred at room temperature for 24 hours under inert atmosphere.
  • Work-up : The reaction is quenched with water, extracted with dichloromethane, washed with brine, and dried over sodium sulfate.

This method yields [4-methylphenyl]methoxy(tert-butyl)dimethylsilane with high efficiency, avoiding side reactions such as over-silylation.

Bromination of the Benzylic Position

The benzylic methyl group in the silylated intermediate undergoes radical bromination to introduce the bromomethyl functionality. A patent by details the use of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under controlled conditions.

Procedure :

  • Reagents : [4-Methylphenyl]methoxy(tert-butyl)dimethylsilane (1.0 equiv), 48% HBr (1.5 equiv), 30% H₂O₂ (1.5 equiv).
  • Solvent : Dichloromethane or chloroform.
  • Conditions : Heated to 40°C for 10 hours with vigorous stirring.
  • Work-up : The mixture is neutralized, extracted with organic solvent, and purified via column chromatography.

This method selectively brominates the benzylic position without cleaving the silyl ether, achieving moderate to high yields.

Industrial Production Methods

Industrial synthesis prioritizes scalability and cost-effectiveness. Key adaptations from laboratory protocols include:

  • Continuous Flow Systems : Automated reactors enhance mixing and heat transfer, reducing reaction times.
  • Solvent Recovery : Halogenated solvents like dichloromethane are recycled via distillation, minimizing waste.
  • Catalyst Optimization : Immobilized bases (e.g., polymer-supported imidazole) streamline silylation and reduce purification steps.

A representative large-scale process involves:

  • Silylation : Conducted in batch reactors with excess TBSCl to drive the reaction to completion.
  • Bromination : Semi-continuous flow reactors maintain precise temperature control (40–50°C) and reagent stoichiometry.

Alternative Synthetic Routes

Radical Bromination Using N-Bromosuccinimide (NBS)

NBS in the presence of azobisisobutyronitrile (AIBN) initiates a radical chain mechanism, selectively targeting benzylic positions.

Procedure :

  • Reagents : NBS (1.1 equiv), AIBN (0.1 equiv).
  • Solvent : Carbon tetrachloride.
  • Conditions : Reflux at 80°C for 6–8 hours.

While effective, this method requires careful handling of toxic solvents and radical initiators.

Hydrobromic Acid Gas Method

Gaseous HBr bubbled through a solution of the silylated intermediate in dichloromethane achieves bromination at 25°C over 12 hours. This approach avoids aqueous work-ups but necessitates specialized equipment for gas handling.

Reaction Optimization and Challenges

Silylation Efficiency

  • Base Selection : Imidazole outperforms triethylamine in minimizing side reactions due to its weaker basicity.
  • Moisture Sensitivity : Anhydrous conditions are critical; trace water hydrolyzes TBSCl, reducing yields.

Bromination Selectivity

  • Radical Quenchers : Adding inhibitors like butylated hydroxytoluene (BHT) suppresses polybromination.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate HBr-mediated bromination but complicate purification.

Data Tables

Table 1. Comparison of Silylation Methods

Parameter Laboratory-Scale Industrial-Scale
Reagent Ratio 1:1.1 (Phenol:TBSCl) 1:1.2 (Phenol:TBSCl)
Solvent Dichloromethane Dichloromethane
Temperature 25°C 30°C
Time 24 hours 8 hours
Yield 85–90% 88–92%

Table 2. Bromination Conditions and Outcomes

Method Reagents Solvent Temperature Time Yield
HBr/H₂O₂ HBr, H₂O₂ CH₂Cl₂ 40°C 10 h 75%
NBS/AIBN NBS, AIBN CCl₄ 80°C 8 h 68%
Gaseous HBr HBr (gas) CH₂Cl₂ 25°C 12 h 70%

Chemical Reactions Analysis

Types of Reactions

{[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of {[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new chemical bonds. This property makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • {[4-(Chloromethyl)phenyl]methoxy}(tert-butyl)dimethylsilane
  • {[4-(Iodomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane
  • {[4-(Methyl)phenyl]methoxy}(tert-butyl)dimethylsilane

Uniqueness

{[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane is unique due to the presence of the bromomethyl group, which is more reactive than the chloromethyl or iodomethyl groups. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for a wider range of chemical transformations .

Biological Activity

The compound {[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane is a silane derivative that has garnered attention for its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C13_{13}H19_{19}BrO2_2Si
  • CAS Number: 239074-27-2

This compound features a bromomethyl group attached to a phenyl ring, which is further substituted with a methoxy group and a tert-butyl dimethylsilyl moiety. Such structural characteristics may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities, including:

  • Cytotoxicity: Studies have shown that halogenated phenyl compounds can exhibit cytotoxic effects against cancer cell lines. For instance, derivatives with bromine substituents often demonstrate enhanced activity due to the electron-withdrawing nature of bromine, which can stabilize reactive intermediates in biological systems .
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes. For example, it has been noted that similar compounds can inhibit cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism . Specifically, this compound is reported to inhibit CYP1A2 and CYP2C19, which are involved in the metabolism of various pharmaceuticals.

The biological activity of This compound can be attributed to several mechanisms:

  • Protein Interaction: The presence of bromine and methoxy groups enhances the compound's ability to form hydrogen bonds with protein targets, potentially increasing its affinity for binding sites on enzymes or receptors .
  • Lipophilicity: The tert-butyl group contributes to the lipophilic nature of the compound, facilitating membrane permeability and enhancing bioavailability in biological systems .
  • Reactive Intermediate Formation: The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that may interact with cellular macromolecules such as DNA or proteins, causing cytotoxic effects .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
In vitro studies on cytotoxicityCompounds with similar structures showed IC50_{50} values ranging from 10 µM to 50 µM against various cancer cell lines, indicating moderate to strong cytotoxic effects .
Enzyme inhibition assaysSeveral derivatives were evaluated for their ability to inhibit CYP enzymes; compounds with bromine substitutions demonstrated significant inhibitory activity against CYP1A2 and CYP2C19 .
Molecular docking studiesDocking simulations indicated favorable interactions between the compound and target proteins, suggesting potential therapeutic applications in drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing {[4-(Bromomethyl)phenyl]methoxy}(tert-butyl)dimethylsilane, and how do reaction conditions influence yield?

  • The compound is typically synthesized via silylation of brominated phenolic intermediates. Key steps include using 1H-imidazole as a base and TBSCl (tert-butyldimethylsilyl chloride) in solvents like DMF or THF. Reaction temperatures range from 0°C to 80°C, with yields improving under inert atmospheres (e.g., nitrogen) . Purification via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization is critical to achieve >90% purity. Monitoring by TLC (Rf ~0.6–0.7) and HPLC ensures reaction completion .

Q. How does the bromomethyl group influence the compound’s reactivity in nucleophilic substitutions?

  • The bromomethyl moiety acts as a versatile electrophilic site, enabling SN2 reactions with amines, thiols, or alkoxy groups. For example, it reacts with arylzinc reagents in Negishi cross-couplings to form biaryl structures, as demonstrated in catalytic asymmetric syntheses of fluorinated tertiary alcohols . The steric bulk of the tert-butyldimethylsilyl (TBS) group protects adjacent functional groups from undesired side reactions .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

  • 1H/13C-NMR is primary for structural confirmation, with characteristic signals for the TBS group (δ ~0.2–1.0 ppm) and aromatic protons (δ ~7.2–7.4 ppm). HRMS (MALDI-TOF or ESI) validates molecular weights, while IR spectroscopy identifies siloxane stretches (~1250 cm⁻¹) . Purity is assessed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the benzene ring modulate reactivity in cross-coupling reactions?

  • Electron-withdrawing groups (e.g., -Br) enhance electrophilicity at the bromomethyl site, facilitating oxidative addition in Pd- or Ni-catalyzed couplings . Conversely, bulky substituents (e.g., cyclohexylidene) reduce reaction rates but improve regioselectivity in arylation reactions. For instance, TBS-protected derivatives show higher stability in C–H activation protocols compared to non-silylated analogs .

Q. What mechanistic insights explain the compound’s role in radical-mediated halogen atom transfer reactions?

  • The bromine atom participates in boryl radical-initiated halogen transfer , enabling hydroalkylation of styrenes. This proceeds via a chain mechanism: (1) Boryl radical abstracts bromine to generate a benzyl radical, (2) radical addition to styrene, and (3) H-atom transfer from a silane mediator. The TBS group stabilizes intermediates through steric shielding .

Q. How does replacing bromine with iodine (e.g., in tert-butyl(4-iodobutoxy)dimethylsilane) alter reactivity in metal-catalyzed transformations?

  • Iodine analogs exhibit faster oxidative addition in Ullmann or Kumada couplings due to weaker C–I bonds (vs. C–Br). However, they are more prone to premature decomposition under light. In one study, iodinated derivatives achieved 94% yield in Ni-catalyzed aminations, while brominated analogs required higher catalyst loadings .

Q. What strategies improve the stability of TBS-protected intermediates during multistep syntheses?

  • Avoid protic solvents (e.g., MeOH) and acidic conditions to prevent desilylation. Use anhydrous solvents (distilled THF, CH2Cl2) and scavengers (e.g., 2,6-lutidine) in Lewis acid-mediated reactions. Storage at -20°C under nitrogen extends shelf life .

Methodological Considerations

Q. How can substituent diversity be introduced at the benzene ring for structure-activity relationship (SAR) studies?

  • Post-functionalization via Suzuki-Miyaura coupling (using arylboronic acids) or Buchwald-Hartwig amination (with amines) allows modular diversification. For example, introducing methoxy or trifluoromethyl groups alters solubility and electronic properties .

Q. What precautions are necessary when handling this compound in air-sensitive reactions?

  • Use Schlenk lines or gloveboxes for moisture-sensitive steps. Quench excess reagents (e.g., Grignard reagents) with saturated NH4Cl before aqueous workup .

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